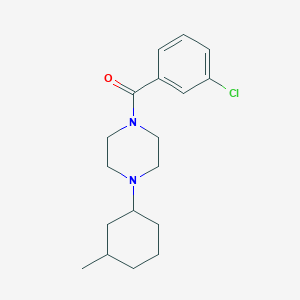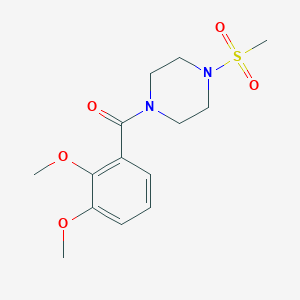
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used for various purposes, including recreational drug use, scientific research, and as a precursor for other compounds.
作用機序
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act on the serotonergic system in the brain. TFMPP is a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as a reuptake inhibitor of serotonin, increasing the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. TFMPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. TFMPP is also relatively stable and can be stored for long periods of time. However, TFMPP has some limitations as well. It has a low affinity for the 5-HT1A receptor, which may limit its usefulness in some experiments. Additionally, TFMPP has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several areas of future research that could be pursued with TFMPP. One potential direction is the development of more potent and selective analogs of TFMPP that could be used for therapeutic purposes. Another area of research is the investigation of the molecular mechanisms underlying the anxiolytic and antidepressant effects of TFMPP. Finally, TFMPP could be used as a tool to investigate the role of the serotonergic system in various physiological and pathological processes.
合成法
The synthesis of TFMPP involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. TFMPP has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
特性
製品名 |
1-(3-Chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3 |
InChIキー |
RVWFFGFGNAMNDI-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)


![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)